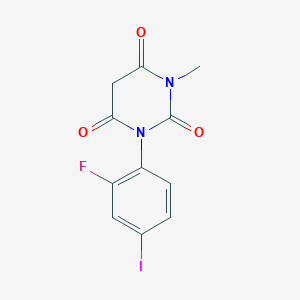
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione
Descripción general
Descripción
1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione, or FIPM, is an organic compound with a molecular formula of C7H4FINO2. It is a crystalline solid with a melting point of 159-161 °C. FIPM is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively over the past few decades.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound and its analogs have been explored for their chemical reactivity and synthesis methodologies. For instance, studies have revealed insights into the hydrogen-deuterium exchange under base catalysis conditions in fluoropyrimidinones, demonstrating the effect of structural variations on the exchange rate, which is crucial for labeling and studying biochemical processes (G. M. Kheifets, V. Gindin, A. V. Moskvin, 2004). Additionally, one-pot reactions involving unsymmetrical barbituric acid derivatives have been developed to create a new class of heterocyclic compounds, which could have implications for the synthesis of potential therapeutic agents (Mohammad Jalilzadeh, N. N. Pesyan, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, the focus has been on synthesizing new analogs and derivatives with potential biological activities. For example, the synthesis of pyrimidine-2,4,6-triones analogs and their O-β-D-glucosides has been explored for their P-glycoprotein and antioxidant, antimicrobial activities, indicating potential applications in drug discovery and development (K. Hatzade, Ajay M. Ghatole, P. Gaidhane, M. Gaidhane, G. P. Gadekar, 2020).
Structural Studies
Structural characterization and crystallography of related compounds have provided insights into their molecular configurations and potential for forming specific interactions, which is valuable for the design of materials and drugs. For example, the molecular structure of a compound synthesized via multicomponent reactions was confirmed through spectroscopic methods and X-ray crystallography, offering valuable information for the development of novel materials or pharmacophores (A. Barakat, H. Ghabbour, S. Atef, A. Al-Majid, M. Islam, Murtaza Ali, 2016).
Advanced Materials and Sensing Applications
Research has also extended to the development of advanced materials and sensors, utilizing the unique properties of these compounds. Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity demonstrate the potential of these compounds in environmental monitoring and biological research, showcasing their versatility beyond traditional medicinal applications (Pampa Maity, Barnali Naskar, Sanchita Goswami, C. Prodhan, T. Chaudhuri, K. Chaudhuri, C. Mukhopadhyay, 2018).
Propiedades
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWAOKCXUADPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

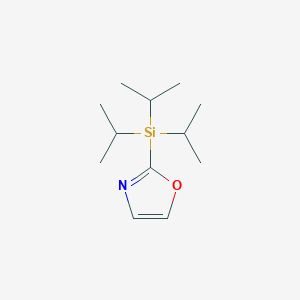
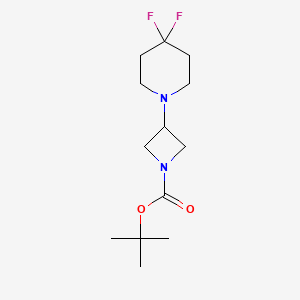
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
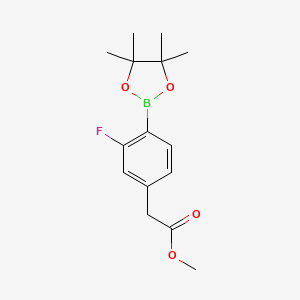
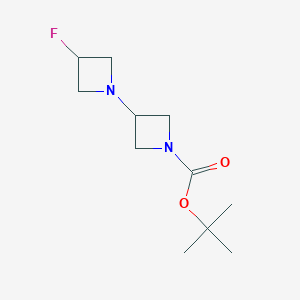
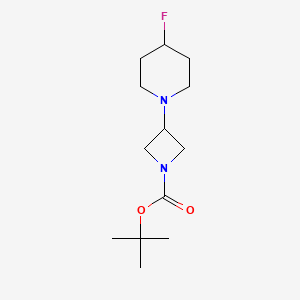
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
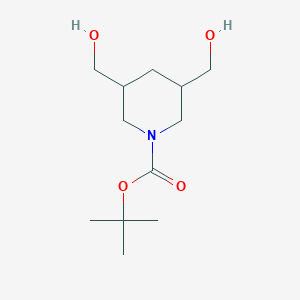

![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
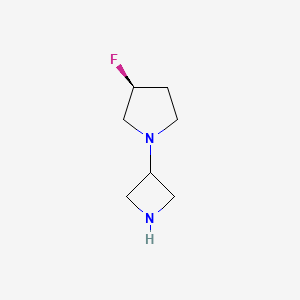
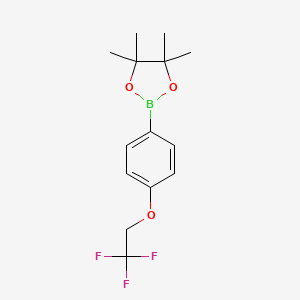
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)
